4-Ethyl-2,2-dimethylhexan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

66719-47-9 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-ethyl-2,2-dimethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |

InChI Key |

UOYRABPBVGDJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(C)(C)C)O |

Origin of Product |

United States |

Stereochemical Investigations of 4 Ethyl 2,2 Dimethylhexan 3 Ol

Analysis of Chiral Centers and Potential Stereoisomers in 4-Ethyl-2,2-dimethylhexan-3-ol

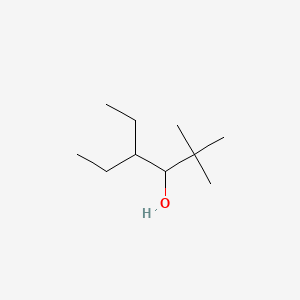

The molecular structure of this compound (see Figure 1) contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C3 and C4 positions of the hexane (B92381) chain. The C3 atom is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a tert-butyl group (-C(CH₃)₃), and the C4 carbon. The C4 atom is bonded to an ethyl group (-CH₂CH₃), a hydrogen atom (-H), the C3 carbon, and the rest of the hexane chain.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. For this compound, with its two chiral centers (n=2), there are a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the (3R,4R) and (3S,4R) forms, the (3R,4R) and (3R,4S) forms, the (3S,4S) and (3S,4R) forms, and the (3S,4S) and (3R,4S) forms. The enantiomeric pairs are (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R).

Figure 1. Structure of this compound

Reaction Mechanisms and Chemical Transformations of 4 Ethyl 2,2 Dimethylhexan 3 Ol

Reactivity Profile of the Tertiary Hydroxyl Group in Branched Alcohols

The hydroxyl (-OH) group is the primary site of reactivity in 4-Ethyl-2,2-dimethylhexan-3-ol. However, its nature as a poor leaving group and its position on a tertiary carbon atom define a specific reactivity profile. jackwestin.com

Tertiary alcohols like this compound undergo nucleophilic substitution reactions primarily through an S(_N)1 mechanism. libretexts.orgcsueastbay.edu This is because the formation of a relatively stable tertiary carbocation is favored. vedantu.com The hydroxyl group itself is a strong base (OH⁻) and thus a poor leaving group. jackwestin.compearson.com For a substitution reaction to occur, the alcohol must first be protonated by a strong acid (like HBr or HCl), converting the -OH group into a good leaving group, water (H₂O). jackwestin.comlibretexts.orgpearson.com

The mechanism proceeds in the following steps:

Protonation: The oxygen atom of the hydroxyl group is protonated by an acid to form an oxonium ion. libretexts.org

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C-3 position. This is the rate-determining step.

Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks the carbocation to form the final substitution product. libretexts.org

Table 1: Comparison of Nucleophilic Substitution Mechanisms for Alcohols

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Kinetics | Unimolecular | Bimolecular |

| Intermediate | Carbocation | None (Transition State) |

| Leaving Group | Requires a good leaving group (e.g., protonated -OH) | Requires a good leaving group |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangements | Possible | Not possible |

The acid-catalyzed dehydration of this compound is an elimination reaction that proceeds via an E1 mechanism, which competes with the S(_N)1 pathway. csueastbay.edu Similar to substitution, the reaction begins with the protonation of the hydroxyl group to form a better leaving group, followed by its departure to generate a tertiary carbocation. youtube.com

Instead of being attacked by a nucleophile, a base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of a double bond, yielding an alkene.

For this compound, the removal of a proton can occur from two adjacent positions, potentially leading to a mixture of alkene isomers:

Proton removal from C-2: This is not possible as there are no hydrogen atoms on the C-2 carbon.

Proton removal from C-4: Removal of a proton from the C-4 carbon leads to the formation of 4-ethyl-2,2-dimethylhex-3-ene .

According to Zaitsev's Rule , in an elimination reaction, the major product is the most stable, most highly substituted alkene. csueastbay.edu In this case, since only one initial alkene product is possible before considering rearrangements, it will be the primary product of the initial E1 reaction.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions, such as using acidified potassium dichromate(VI) or chromium trioxide. numberanalytics.comglowscotland.org.uklibretexts.orgstudymind.co.uksavemyexams.com This is because the oxidation of an alcohol involves the removal of a hydrogen atom from the carbinol carbon (the carbon bearing the -OH group) to form a carbon-oxygen double bond. libretexts.orgstudymind.co.uk In this compound, the C-3 carbon is bonded to three other carbon atoms and has no hydrogen atom to remove. libretexts.orgstudymind.co.uk Therefore, it cannot be easily oxidized without breaking carbon-carbon bonds, which would require harsh reaction conditions.

Reduction: The hydroxyl group of an alcohol is not typically subject to reduction. However, this compound can be synthesized via the reduction of its corresponding ketone, 4-ethyl-2,2-dimethylhexan-3-one . nist.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the tertiary alcohol.

The hydroxyl group of this compound can be converted into other functional groups or derivatized for various purposes.

Conversion to a Better Leaving Group: To facilitate nucleophilic substitution or elimination reactions under conditions that are not strongly acidic, the -OH group can be converted into a sulfonate ester, such as a tosylate or mesylate. jackwestin.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group because its negative charge is well-stabilized by resonance. jackwestin.com

Derivatization for Analysis: The hydroxyl group is often derivatized to increase the volatility or thermal stability of the compound for gas chromatography (GC) analysis or to introduce a chromophore for UV detection in liquid chromatography (LC). nih.govnih.gov Common derivatization reactions include:

Silylation: Reaction with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) to form a silyl (B83357) ether.

Acylation: Reaction with an acyl chloride or anhydride, such as pentafluorobenzoyl chloride, to form an ester. This is often used to enhance detection in mass spectrometry. nih.govresearchgate.net

Mechanistic Studies of Oxidation and Reduction of this compound

Rearrangement Reactions of this compound and its Carbocationic Intermediates

Carbocation intermediates, such as the one formed during S(_N)1 and E1 reactions of this compound, are prone to rearrangement to form a more stable carbocation. vedantu.comunacademy.comlumenlearning.com These rearrangements typically involve a 1,2-shift, where a group from an adjacent carbon migrates to the carbocationic center. unacademy.com

When this compound is subjected to acidic conditions, it forms an initial tertiary carbocation at the C-3 position. Initial Carbocation: 4-ethyl-2,2-dimethylhexan-3-yl cation.

This carbocation can potentially rearrange. We must examine the adjacent carbons (C-2 and C-4):

Shift from C-2: C-2 has three methyl groups. A 1,2-methyl shift from C-2 to C-3 would result in a positive charge on C-2, creating a less stable secondary carbocation. This is energetically unfavorable.

Shift from C-4: C-4 is bonded to a hydrogen atom and an ethyl group. A 1,2-hydride shift from C-4 to C-3 is possible. libretexts.org This would transfer the positive charge to C-4, resulting in a different tertiary carbocation (3,4-dimethyl-3-heptyl cation).

The relative stability of the initial and rearranged tertiary carbocations would determine the likelihood of this shift. If the rearranged carbocation is more stable, products derived from it may be observed. Following a hydride shift, subsequent elimination reactions could lead to a different set of alkene products, such as 3,4-dimethylhept-3-ene and 3,4-dimethylhept-2-ene .

Table 2: Potential Carbocation Intermediates and Shifts

| Carbocation Type | Structure/Position | Potential Shift | Resulting Carbocation | Stability Comparison |

| Initial | Tertiary (at C-3) | 1,2-Hydride Shift from C-4 | Tertiary (at C-4) | Potentially more stable due to hyperconjugation effects |

| Initial | Tertiary (at C-3) | 1,2-Methyl Shift from C-2 | Secondary (at C-2) | Less Stable |

Functionalization and Modification of the Branched Alkyl Chains

The functionalization of the saturated alkyl chains of this compound presents a significant challenge due to the high bond dissociation energies of C-H bonds in alkanes. However, advances in catalysis and radical chemistry offer potential pathways for their modification. These transformations are crucial for synthesizing novel derivatives with tailored properties.

C-H Activation Strategies:

The selective activation of C-H bonds in the ethyl and dimethylpropyl moieties of this compound can be approached through several catalytic methods. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are known to facilitate C-H activation. nih.govu-tokyo.ac.jp In the context of this compound, the directing effect of the hydroxyl group can be exploited to achieve regioselectivity. The hydroxyl group can coordinate to the metal center, bringing it in proximity to specific C-H bonds for activation.

For instance, a palladium-catalyzed process could lead to the introduction of various functional groups. dicp.ac.cn While direct editing of the tetrasubstituted carbon bearing the hydroxyl group is challenging, peripheral functionalization of the alkyl chains is more feasible. dicp.ac.cn The relative reactivity of the C-H bonds would likely follow the order of tertiary > secondary > primary, although steric hindrance from the bulky groups could alter this selectivity.

Radical-Mediated Functionalization:

Radical-based approaches provide an alternative for modifying the alkyl chains. chinesechemsoc.org The generation of an alkoxy radical from the tertiary alcohol can initiate a sequence of intramolecular hydrogen atom transfer (HAT) reactions. chinesechemsoc.org This can lead to the functionalization of remote C-H bonds. For this compound, a 1,5-HAT process could selectively functionalize the methyl groups of the tert-butyl moiety or the methylene (B1212753) group of the ethyl substituent.

The functionalization can be achieved through various radical trapping agents, leading to the introduction of halogens, cyano groups, or other functionalities. The regioselectivity of these reactions is governed by the stability of the resulting carbon-centered radical and the transition state geometry of the HAT step.

Illustrative Functionalization Reactions:

| Reaction Type | Catalyst/Reagent | Potential Product(s) | Key Considerations |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | Aryl-substituted derivatives at the ethyl or tert-butyl group | Regioselectivity influenced by ligand and directing group effect of the hydroxyl. |

| Rhodium-Catalyzed C-H Silylation | [Rh(cod)Cl]₂, HSiR₃ | Silylated derivatives at various positions on the alkyl chains. | Steric hindrance may favor functionalization of less hindered positions. |

| Photocatalytic C-H Amination | Ir-based photocatalyst, N-source | Amino-functionalized derivatives. | Mild reaction conditions, potential for high selectivity. |

| Radical Halogenation | N-Halosuccinimide, Light/Initiator | Halogenated derivatives at tertiary or secondary carbons. | Reaction proceeds via a radical chain mechanism. |

Reaction Kinetics and Computational Modeling of Transformation Pathways

Understanding the kinetics and mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting product distributions. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction pathways. rsc.org

Kinetic Studies:

Experimental kinetic studies for the reactions of this compound would involve monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst loading, substrate concentration). The data obtained would allow for the determination of reaction orders, rate constants, and activation parameters.

For catalytic reactions, such as C-H activation, Langmuir-Hinshelwood or Michaelis-Menten kinetic models could be employed to describe the interaction between the substrate, catalyst, and other reagents. rsc.org The significant steric hindrance in this compound is expected to result in lower reaction rates compared to less branched alcohols due to impeded access to the catalytic active sites. rsc.org

Computational Modeling:

Computational modeling provides detailed insights into the reaction mechanisms at a molecular level. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the prediction of reaction barriers and, consequently, the feasibility and selectivity of different transformation pathways.

For the C-H activation of this compound, computational models can help to:

Identify the most favorable site for C-H activation: By comparing the activation energies for the cleavage of different C-H bonds (primary, secondary, tertiary) in the molecule.

Elucidate the role of the catalyst and ligands: By modeling the coordination of the alcohol to the metal center and the subsequent steps of the catalytic cycle.

Predict the stereochemical outcome of reactions: For chiral catalysts, modeling can help understand the origins of enantioselectivity.

Modeling Transformation Pathways:

A theoretical investigation into the transformation of this compound could involve modeling pathways such as dehydration, oxidation, and C-C bond cleavage. For instance, the acid-catalyzed dehydration would proceed through a carbocation intermediate. DFT calculations could predict the relative stability of the possible carbocations and the subsequent alkene products, thus predicting the major and minor products of the elimination reaction.

The following table presents hypothetical computational data for the C-H activation at different positions of this compound, illustrating the type of information that can be obtained from such studies.

| C-H Bond Position | Bond Dissociation Energy (kcal/mol, Calculated) | Activation Energy for C-H Cleavage (kcal/mol, Hypothetical) | Predicted Relative Reactivity |

| C4-H (tertiary) | ~96 | 25 | High |

| C5-H (secondary, ethyl) | ~98 | 28 | Moderate |

| C1-H (primary, tert-butyl) | ~100 | 35 | Low |

| C6-H (primary, ethyl) | ~100 | 34 | Low |

This data illustrates that while the tertiary C4-H bond is thermodynamically weaker, the kinetic barrier for its activation in a catalytic cycle will ultimately determine the observed regioselectivity. Computational modeling is a powerful tool to dissect these competing factors.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethyl 2,2 Dimethylhexan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Ethyl-2,2-dimethylhexan-3-ol, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and by steric effects within the molecule. liverpool.ac.uk The presence of bulky groups can cause deshielding of nearby protons, leading to a downfield shift. ualberta.ca

The proton on the hydroxyl group (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature due to hydrogen bonding. libretexts.org The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be a doublet, coupled to the adjacent proton on C-4. The protons of the ethyl and tert-butyl groups will show characteristic multiplicities and chemical shifts. Protons on carbons adjacent to the oxygenated carbon (C-3) are expected to appear in the 3.4-4.5 ppm range. libretexts.org

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃ of ethyl) | ~0.9 | Triplet | ~7.5 |

| H-1' (CH₃ of other ethyl) | ~0.9 | Triplet | ~7.5 |

| H-2 (CH₂ of ethyl) | ~1.4-1.6 | Multiplet | |

| H-2' (CH₂ of other ethyl) | ~1.4-1.6 | Multiplet | |

| H-3 (CH-OH) | ~3.5-3.7 | Doublet | ~4-6 |

| H-4 (CH-CH₂CH₃) | ~1.7-1.9 | Multiplet | |

| H-5 (C(CH₃)₃) | ~0.9-1.0 | Singlet | |

| OH | Variable (e.g., 1.0-5.0) | Broad Singlet |

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Electronegative atoms like oxygen cause a significant downfield shift for the attached carbon. organicchemistrydata.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The carbon attached to the hydroxyl group (C-3) is expected to have a chemical shift in the range of 65-80 ppm. The carbons of the tert-butyl group and the ethyl groups will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| C-1 (CH₃ of ethyl) | ~10-15 | Positive | No Signal |

| C-1' (CH₃ of other ethyl) | ~10-15 | Positive | No Signal |

| C-2 (CH₂ of ethyl) | ~25-30 | Negative | No Signal |

| C-2' (CH₂ of other ethyl) | ~25-30 | Negative | No Signal |

| C-3 (CH-OH) | ~75-85 | Positive | Positive |

| C-4 (CH-CH₂CH₃) | ~45-55 | Positive | Positive |

| C-5 (C(CH₃)₃) | ~30-35 | No Signal | No Signal |

| C-6 (CH₃ of tert-butyl) | ~25-30 | Positive | No Signal |

Two-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the H-3 proton and the H-4 proton, and between the protons of the ethyl groups (H-1 with H-2 and H-1' with H-2').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with DEPT and Quantitative Methods

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of an alcohol is dominated by the O-H and C-O stretching vibrations. libretexts.org For this compound, the O-H stretch is expected to appear as a strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of intermolecularly hydrogen-bonded alcohols. spcmc.ac.in In very dilute solutions in a non-polar solvent, a sharper, "free" O-H stretch may be observed around 3600-3700 cm⁻¹. spcmc.ac.in

The C-O stretching vibration for a secondary alcohol typically appears in the 1100-1150 cm⁻¹ region. wiley.com The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations around 1350-1470 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1365 - 1470 | Medium |

| C-O Stretch (Secondary Alcohol) | 1100 - 1150 | Strong |

| O-H Bend (Out-of-plane) | ~650 | Broad |

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically a weak band in Raman spectra, the C-C and C-H vibrations of the alkyl backbone provide a characteristic "fingerprint" for the molecule. The symmetric C-H stretching and bending modes are often strong in Raman spectra. This technique would be particularly useful for confirming the structure of the hydrocarbon framework of this compound.

Infrared (IR) Spectroscopy: FTIR and ATR-IR Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular formula of C10H22O, the calculated molecular weight is 158.28 g/mol . acs.orgnih.gov

In electron ionization (EI) mass spectrometry, tertiary alcohols like this compound are known to exhibit characteristic fragmentation behaviors. creative-proteomics.com A key feature is that the molecular ion peak ([M]+•) is often very small or entirely absent due to the instability of the ion and its propensity to fragment readily. whitman.edulibretexts.org The fragmentation is dominated by cleavages of the carbon-carbon bonds adjacent (alpha) to the carbon bearing the hydroxyl group. This alpha-cleavage leads to the formation of stable carbocations.

For this compound, two primary alpha-cleavage pathways are anticipated:

Loss of a tert-butyl radical (•C(CH3)3), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 101.

Loss of a 3-pentyl radical (•CH(CH2CH3)2), leading to a fragment ion with an m/z of 87.

Another common fragmentation pathway for alcohols is the loss of a water molecule (H2O), which would produce a peak at m/z 140 ([M-18]+•). tutorchase.com Further fragmentation of these primary ions would lead to a complex spectrum of smaller ions. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. tutorchase.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Structure of Ion |

| 140 | H₂O | [C₁₀H₂₀]⁺• |

| 129 | C₂H₅ | [C₈H₁₇O]⁺ |

| 101 | C₄H₉ (tert-butyl) | [C₆H₁₃O]⁺ |

| 87 | C₅H₁₁ (3-pentyl) | [C₅H₁₁O]⁺ |

| 57 | C₅H₁₁O | [C₄H₉]⁺ (tert-butyl cation) |

This table is predictive, based on established fragmentation patterns of tertiary alcohols. creative-proteomics.comwhitman.edulibretexts.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a complex mixture. nih.gov In the context of analyzing a sample potentially containing this compound, GC would first separate the volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component.

The analysis of C10 alcohols in various matrices has been demonstrated using GC-MS. researchgate.netoup.com For a mixture containing this compound, a non-polar or medium-polarity capillary column (e.g., with a polysiloxane-based stationary phase) would typically be used. The retention time of the compound would be specific to the analytical conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the obtained mass spectrum of a peak in the chromatogram to a library of spectra or to the spectrum of a known standard, the presence of this compound can be confirmed. nih.gov This technique allows for both qualitative identification and quantitative analysis of the compound in mixtures such as reaction products or environmental samples. sun.ac.za

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

This compound possesses two chiral centers at positions C3 and C4, meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). Chiral chromatography is the primary method for separating and quantifying these stereoisomers to determine the enantiomeric excess (ee) and diastereomeric excess (de) of a sample. nih.govuou.ac.inmasterorganicchemistry.com

The separation is achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.com For volatile compounds like this alcohol, chiral GC is particularly suitable. nih.gov The CSP creates a chiral environment where the different stereoisomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. researchgate.net

Commonly used CSPs for the separation of chiral alcohols are based on modified cyclodextrins, such as permethylated β-cyclodextrin. sigmaaldrich.commdpi.com The choice of the specific cyclodextrin (B1172386) derivative and its substituents is crucial for achieving optimal separation. sigmaaldrich.com In some cases, derivatization of the alcohol to an ester or urethane (B1682113) can enhance the separation. nih.gov

The chromatogram of a stereoisomeric mixture would ideally show four distinct peaks. The enantiomeric excess for each pair of enantiomers and the diastereomeric excess between the pairs can be calculated from the relative peak areas.

Table 2: Illustrative Chiral GC Separation Data for Stereoisomers of this compound

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (3R,4R) | 15.2 | 45 |

| (3S,4S) | 15.8 | 5 |

| (3R,4S) | 16.5 | 30 |

| (3S,4R) | 17.1 | 20 |

This table is illustrative to demonstrate the principle of chiral separation. Actual retention times and peak areas would depend on the specific analytical conditions and the composition of the sample. Based on this illustrative data, the enantiomeric excess of the first eluting diastereomer would be 80% ee ((45-5)/(45+5)), and the diastereomeric excess of the mixture would be 40% de ((50+30)-(20+5))/(50+30+20+5).

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ (in the reaction mixture) spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for real-time monitoring of chemical reactions. bris.ac.ukrsc.org These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

The synthesis of tertiary alcohols like this compound often involves the reaction of an organometallic reagent (e.g., a Grignard reagent like 3-pentylmagnesium bromide) with a ketone (e.g., pinacolone). mt.com In situ FTIR spectroscopy can be used to monitor such reactions. hzdr.deresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, characteristic infrared absorption bands of the starting ketone (e.g., the C=O stretch) and the alcohol product (e.g., the O-H and C-O stretches) can be monitored over time. mt.comuni-graz.at This provides kinetic data and information on the reaction's progress and endpoint. hzdr.de

Similarly, in situ NMR spectroscopy can provide detailed mechanistic insights. nih.govacs.org For instance, in a reaction to produce this compound, changes in the chemical shifts and intensities of proton (¹H) or carbon (¹³C) NMR signals can be followed to quantify the concentrations of reactants and products in real-time. rsc.orgresearchgate.net This can be particularly useful for understanding complex reaction pathways or identifying transient intermediates. nih.gov

Computational Chemistry and Theoretical Studies of 4 Ethyl 2,2 Dimethylhexan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Ethyl-2,2-dimethylhexan-3-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. unipd.it

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the conformational landscape of relatively large molecules like this compound. mdpi.com Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative stabilities.

For this compound, the key dihedral angles for conformational analysis would be around the C3-C4 bond and the C2-C3 bond, which are heavily influenced by the bulky tert-butyl and ethyl groups. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are used to perform a potential energy surface scan by systematically rotating these bonds. rsc.org This process identifies energy minima, which correspond to stable conformers.

Studies on other sterically hindered alcohols demonstrate that intramolecular hydrogen bonding between the hydroxyl group and a neighboring electronegative atom can significantly stabilize certain conformations. However, in this compound, the primary determinant of conformational preference is the minimization of steric strain between the bulky alkyl groups. rsc.orgcdnsciencepub.com The relative energies of these conformers dictate their population at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers based on Analogous Systems

| Conformer Description | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | % Population (298 K) |

| Anti-periplanar (tert-butyl and ethyl groups oppose) | ~180° | 0.00 | ~75% |

| Gauche (tert-butyl and ethyl groups at ~60°) | ~60° | 5.0 | ~15% |

| Gauche (tert-butyl and ethyl groups at ~-60°) | ~-60° | 5.0 | ~15% |

| Eclipsed (Transition State) | ~0° | >20.0 | <0.1% |

Note: This table is illustrative, based on general principles of steric hindrance in branched alcohols. Precise values would require specific DFT calculations for this molecule.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetics, albeit at a greater computational expense. acs.orgnih.gov These methods are particularly valuable for elucidating reaction pathways, such as the dehydration of tertiary alcohols. osti.govresearchgate.net

The acid-catalyzed dehydration of a tertiary alcohol like this compound typically proceeds via an E1 mechanism. pressbooks.pubunizin.orglibretexts.org High-level ab initio calculations can map the entire reaction coordinate, from reactants to products, by locating the critical transition state structures. researchgate.net For the E1 dehydration, the pathway involves:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to form a tertiary carbocation intermediate. This is typically the rate-determining step. researchgate.net

Deprotonation from an adjacent carbon to form an alkene.

Ab initio calculations provide the activation energies for each step, confirming the carbocation's formation as the energetic bottleneck. They can also predict the regioselectivity of the elimination (Zaitsev's rule), which would favor the formation of the more substituted alkene. unizin.org

Density Functional Theory (DFT) Studies on Conformational Preferences

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques, from quantum mechanics to simpler molecular mechanics (force-field methods), to build and analyze molecular structures. unipd.itmdpi.com For a molecule of this size, a common strategy is to use a more computationally efficient method like molecular mechanics for an initial broad conformational search, followed by higher-level DFT or ab initio calculations to refine the energies of the most stable conformers found.

The significant steric hindrance in this compound, caused by the juxtaposition of the tert-butyl group and the ethyl group at the C4 position, severely restricts rotation around the C3-C4 bond. rsc.orgcdnsciencepub.com Molecular models would clearly show that conformations minimizing the interaction between these two bulky groups are strongly preferred. This steric clash also influences the reactivity of the hydroxyl group, making it less accessible to reagents compared to less hindered alcohols. researchgate.net

Prediction of Reaction Mechanisms and Transition States for Derivatives of this compound

Computational chemistry is a powerful tool for predicting how derivatives of this compound might react. For instance, in a substitution reaction (e.g., conversion to an alkyl halide), the mechanism would be predicted to be SN1 due to the stable tertiary carbocation that would form upon departure of the leaving group. pressbooks.pubunizin.orglibretexts.org

DFT calculations can be used to model the full energy profile of such a reaction. This involves optimizing the geometries of the reactants, the carbocation intermediate, the transition state leading to it, and the final products. The transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. For example, studies on similar tertiary alcohol reactions have successfully used DFT to calculate activation enthalpies and explain reaction outcomes. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for Branched Tertiary Alcohols

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are statistical models that correlate a molecule's structural or computed properties (descriptors) with its observed reactivity or selectivity. nih.gov For a class of compounds like branched tertiary alcohols, a QSRR/QSSR model could be developed to predict properties like reaction rates or enantioselectivity in a catalytic reaction.

Descriptor Generation : For a series of related tertiary alcohols, one would calculate a variety of molecular descriptors. These can include steric parameters (like Charton values), electronic parameters (like partial atomic charges on the carbinol carbon or oxygen), and quantum chemical descriptors (like HOMO/LUMO energies). nih.gov

Model Building : Using statistical methods like multiple linear regression or machine learning, a mathematical equation is developed that links these descriptors to an experimental observable (e.g., the rate constant for dehydration or the enantiomeric excess in a kinetic resolution). sioc-journal.cn

Prediction : This model can then be used to predict the reactivity or selectivity of a new, untested alcohol like this compound.

For tertiary alcohols, steric parameters are often dominant in QSRR/QSSR models. nih.govmasterorganicchemistry.com The significant steric bulk around the hydroxyl group in this compound would be predicted to significantly decrease its reactivity in many reactions compared to less hindered tertiary alcohols like tert-butyl alcohol. cdnsciencepub.comlibretexts.org

Derivatives and Analogues of 4 Ethyl 2,2 Dimethylhexan 3 Ol in Advanced Organic Synthesis

Synthesis of Novel Derivatives from 4-Ethyl-2,2-dimethylhexan-3-ol as Chemical Intermediates

Direct literature on the derivatization of this compound is scarce; however, its synthesis would likely proceed via the reduction of the corresponding ketone, 4-ethyl-2,2-dimethylhexan-3-one. This ketone has been documented as a precursor in organic synthesis. nist.govspectrabase.com The reduction of this ketone to the target alcohol can be achieved using various reducing agents, which would influence the diastereoselectivity of the reaction, yielding different ratios of the (3R,4S/3S,4R) and (3R,4R/3S,4S) diastereomers.

Once obtained, the sterically encumbered hydroxyl group of this compound can undergo several transformations to yield valuable chemical intermediates. The reactivity of such hindered alcohols is often a subject of investigation, with specialized reagents sometimes required to effect transformation.

Esterification: The formation of esters from sterically hindered alcohols often requires more forceful conditions or specific catalysts compared to less hindered counterparts. For instance, derivatization with chlorofluoroacetic acid (CFA) has been shown to be effective for the esterification of sterically hindered chiral alcohols where traditional methods, such as using Mosher's acid, may fail. rsc.org This suggests that esters of this compound could be synthesized, which could then serve as intermediates for further reactions or as tools for chiral analysis.

Etherification: The synthesis of ethers from sterically hindered secondary alcohols can be challenging. The Williamson ether synthesis, for example, may be hampered by competing elimination reactions. However, copper-catalyzed C-O coupling reactions, such as the Ullmann condensation, have been successfully applied to sterically hindered secondary alcohols, particularly with the use of strongly coordinating monodentate ligands like 4-pyrrolidinopyridine. researchgate.net This methodology could foreseeably be applied to this compound to produce hindered alkyl-aryl ethers.

Oxidation: The hydroxyl group of this compound can be oxidized back to the parent ketone, 4-ethyl-2,2-dimethylhexan-3-one. Modern oxidation methods using reagents like TEMPO in conjunction with sodium hypochlorite (B82951) have proven effective for the oxidation of sterically hindered secondary alcohols to their corresponding ketones. organic-chemistry.org

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Class | Potential Utility |

| Reduction of Precursor | NaBH4, LiAlH4, or other reducing agents on 4-ethyl-2,2-dimethylhexan-3-one | Secondary Alcohol | Chiral building block |

| Esterification | Carboxylic acid, DCC; or Chlorofluoroacetic acid (CFA) for hindered systems rsc.org | Ester | Protecting group, chiral auxiliary, intermediate for further functionalization |

| Etherification | Ullmann condensation (Cu catalyst, ligand) researchgate.net | Ether | Stable protecting group, pharmacophore component |

| Oxidation | TEMPO/NaOCl organic-chemistry.org | Ketone | Reversible transformation, precursor for other reactions |

Application of this compound as a Chiral Building Block in Complex Molecule Synthesis

The presence of two adjacent stereocenters in this compound makes it an attractive, albeit challenging, chiral building block for the synthesis of complex molecules. The enantioselective synthesis of this alcohol or the separation of its enantiomers would be a critical first step for its application in asymmetric synthesis. While specific examples involving this exact molecule are not prevalent in the literature, the principles of using chiral alcohols as building blocks are well-established. nih.gov

A key application of chiral alcohols is their use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The bulky nature of the substituents in this compound could provide excellent stereodifferentiation in such applications.

Furthermore, the enantiomerically pure alcohol could serve as a starting material for the synthesis of natural products or pharmaceutically active compounds where the specific stereochemistry of the core is crucial for biological activity. The synthesis of enantiopure γ-amino alcohols, for example, has been achieved through the hydrogenation of β-secondary-amino ketones, highlighting the importance of chiral alcohol motifs. chemspider.com

The table below outlines the potential applications of enantiomerically pure this compound.

| Application Area | Synthetic Strategy | Potential Outcome |

| Chiral Auxiliary | Attachment to a prochiral substrate to direct stereoselective reactions (e.g., alkylation, aldol (B89426) reaction) | High diastereoselectivity in the formation of new stereocenters |

| Chiral Starting Material | Elaboration of the carbon skeleton and functional group manipulation | Synthesis of complex target molecules with defined stereochemistry |

| Asymmetric Synthesis | Use in catalytic systems as a chiral ligand after appropriate modification | Enantioselective transformations of other substrates |

Exploration of Structurally Related Branched Alcohols and their Synthetic Utility

The synthetic utility of branched alcohols is a broad and active area of research in organic chemistry. These compounds serve as versatile intermediates in the synthesis of a wide array of products. google.comgoogle.com The structural features of branched alcohols, such as steric hindrance and chirality, dictate their reactivity and potential applications.

A notable example of the utility of sterically hindered alcohols is in the synthesis of severely sterically hindered secondary aminoether alcohols, which have applications in industrial gas treatment. google.comgoogle.com These complex molecules are built up from smaller, functionalized alcohol precursors.

The "borrowing hydrogen" methodology is a powerful strategy that enhances the synthetic utility of alcohols, allowing them to act as alkylating agents. google.com This process involves the temporary oxidation of the alcohol to a carbonyl compound, which then reacts with a nucleophile before the hydrogen is returned. This approach has been used for C-N and C-C bond formation.

The table below provides examples of structurally related branched alcohols and their documented applications in synthesis.

| Branched Alcohol | Synthetic Application | Reference |

| 2,2-Dimethyl-3-hexanol | Used as a solvent and intermediate in organic synthesis, with potential applications as a flavoring ingredient. | |

| 2,5-Dimethyl-3-hexanol | Employed as a solvent and an intermediate for reactions such as oxidation to ketones and substitution to form halides. | |

| Di-tert-butyl carbinol analogues | Used in the synthesis of bioactive molecules and for studying the effects of steric hindrance on reaction mechanisms. nih.govacs.org | nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.